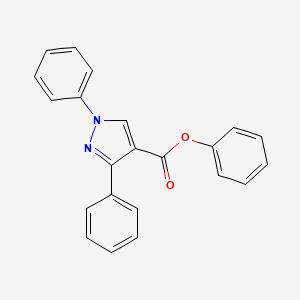![molecular formula C16H19ClN6O B5801513 2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)
2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPTH2 and is a potent inhibitor of the protein kinases, PDK1 and S6K1. PDK1 and S6K1 are important regulators of cell growth and metabolism, and their inhibition by CPTH2 has been shown to have significant effects on various physiological processes.
作用机制
CPTH2 acts as a potent inhibitor of the protein kinases, PDK1 and S6K1. These kinases are important regulators of cell growth and metabolism, and their inhibition by CPTH2 has been shown to have significant effects on various physiological processes. CPTH2 binds to the kinase domains of PDK1 and S6K1, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
CPTH2 has been shown to have significant effects on various physiological processes, including cell growth, metabolism, and apoptosis. It has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. CPTH2 has also been shown to have potential applications in the treatment of metabolic disorders, such as diabetes and obesity.
实验室实验的优点和局限性
CPTH2 has several advantages for use in lab experiments. It is a potent inhibitor of PDK1 and S6K1, making it a valuable tool for studying the role of these kinases in various physiological processes. CPTH2 is also relatively easy to synthesize and has been optimized for high yield and purity. However, there are also limitations to the use of CPTH2 in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, CPTH2 may have off-target effects on other kinases and signaling pathways, which could complicate its use in certain experiments.
未来方向
There are several potential future directions for research on CPTH2. One area of interest is the development of more potent and selective inhibitors of PDK1 and S6K1, which could have even greater effects on various physiological processes. Another area of interest is the use of CPTH2 in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further research is needed to fully understand the long-term effects of CPTH2 on cells and tissues, as well as its potential applications in the treatment of metabolic disorders.
合成方法
The synthesis of CPTH2 involves several steps, starting with the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzaldehyde hydrazone. This intermediate is then reacted with 4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine to form the final product, CPTH2. The synthesis of CPTH2 has been optimized for high yield and purity, making it a valuable compound for scientific research.
科学研究应用
CPTH2 has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various physiological processes, including cell growth, metabolism, and apoptosis. CPTH2 has also been shown to have potential applications in cancer research, as it can inhibit the growth of cancer cells and sensitize them to chemotherapy.
属性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c1-24-16-20-14(19-15(21-16)23-9-5-2-6-10-23)22-18-11-12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20,21,22)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWCVYGROVELMN-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5801433.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5801434.png)
![2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5801442.png)
![1-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5801450.png)
![ethyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5801457.png)
![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5801464.png)
![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)

![ethyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5801490.png)


![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)

